1-Bromo-4-(3-fluorocyclobutyl)benzene 1-Bromo-4-(3-fluorocyclobutyl)benzene
Brand Name: Vulcanchem
CAS No.: 1892592-56-1
VCID: VC2605829
InChI: InChI=1S/C10H10BrF/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6H2
SMILES: C1C(CC1F)C2=CC=C(C=C2)Br
Molecular Formula: C10H10BrF
Molecular Weight: 229.09 g/mol

1-Bromo-4-(3-fluorocyclobutyl)benzene

CAS No.: 1892592-56-1

Cat. No.: VC2605829

Molecular Formula: C10H10BrF

Molecular Weight: 229.09 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(3-fluorocyclobutyl)benzene - 1892592-56-1

Specification

CAS No. 1892592-56-1
Molecular Formula C10H10BrF
Molecular Weight 229.09 g/mol
IUPAC Name 1-bromo-4-(3-fluorocyclobutyl)benzene
Standard InChI InChI=1S/C10H10BrF/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6H2
Standard InChI Key HCXLNMHFYCFPJW-UHFFFAOYSA-N
SMILES C1C(CC1F)C2=CC=C(C=C2)Br
Canonical SMILES C1C(CC1F)C2=CC=C(C=C2)Br

Introduction

Synthesis

The synthesis of 1-Bromo-4-(3-fluorocyclobutyl)benzene typically involves halogenation and coupling reactions. A general approach might include:

  • Preparation of the Fluorocyclobutyl Intermediate:

    • Fluorination of cyclobutane derivatives is achieved using selective reagents to introduce the fluorine atom at the desired position.

  • Coupling with Bromobenzene:

    • The fluorinated cyclobutyl intermediate is coupled with bromobenzene derivatives using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).

These methods ensure high regioselectivity and yield, making them suitable for industrial-scale production .

Pharmaceutical Development

Halogenated aromatic compounds, including derivatives like 1-Bromo-4-(3-fluorocyclobutyl)benzene, are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom enhances metabolic stability and bioavailability in drug candidates .

Material Science

The compound's structural rigidity and electronic properties make it valuable in designing advanced materials, such as liquid crystals or polymers.

Physical Characteristics

CharacteristicDescription
AppearanceLikely a colorless to pale yellow liquid or solid
Boiling PointNot explicitly reported; estimated based on similar compounds
SolubilityLimited in water; soluble in organic solvents like dichloromethane or toluene

Safety and Handling

As with many halogenated organic compounds, precautions should be taken when handling 1-Bromo-4-(3-fluorocyclobutyl)benzene:

  • Toxicity: Likely low acute toxicity, but inhalation or skin contact should be avoided.

  • Storage: Store in a cool, dry place away from light and incompatible substances (e.g., strong oxidizers).

  • Disposal: Follow local regulations for disposing of halogenated organic waste.

Research Implications

The inclusion of both bromine and fluorine atoms in the molecule allows for diverse reactivity profiles:

  • Bromine serves as a leaving group in nucleophilic substitution reactions.

  • Fluorine's electronegativity influences the electronic environment of the molecule, enabling selective transformations.

These properties make it a versatile building block for further functionalization in synthetic chemistry.

This detailed overview highlights the importance of 1-Bromo-4-(3-fluorocyclobutyl)benzene as a valuable compound in chemical research and industrial applications.

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